Sodium 4-chloro-2-cyclohexylphenolate Sodium 4-chloro-2-cyclohexylphenolate
Brand Name: Vulcanchem
CAS No.: 85712-08-9
VCID: VC16965293
InChI: InChI=1S/C12H15ClO.Na/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9;/h6-9,14H,1-5H2;/q;+1/p-1
SMILES:
Molecular Formula: C12H14ClNaO
Molecular Weight: 232.68 g/mol

Sodium 4-chloro-2-cyclohexylphenolate

CAS No.: 85712-08-9

Cat. No.: VC16965293

Molecular Formula: C12H14ClNaO

Molecular Weight: 232.68 g/mol

* For research use only. Not for human or veterinary use.

Sodium 4-chloro-2-cyclohexylphenolate - 85712-08-9

Specification

CAS No. 85712-08-9
Molecular Formula C12H14ClNaO
Molecular Weight 232.68 g/mol
IUPAC Name sodium;4-chloro-2-cyclohexylphenolate
Standard InChI InChI=1S/C12H15ClO.Na/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9;/h6-9,14H,1-5H2;/q;+1/p-1
Standard InChI Key LAKBDMSMNUVYJJ-UHFFFAOYSA-M
Canonical SMILES C1CCC(CC1)C2=C(C=CC(=C2)Cl)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Sodium 4-chloro-2-cyclohexylphenolate is an organosodium compound with the systematic IUPAC name sodium;4-chloro-2-cyclohexylphenolate. Its structure features:

  • A phenolate anion with a chlorine atom at the 4-position and a cyclohexyl group at the 2-position.

  • A sodium counterion stabilizing the negative charge on the oxygen atom.

The canonical SMILES representation is C1CCC(CC1)C2=C(C=CC(=C2)Cl)[O-].[Na+]\text{C1CCC(CC1)C2=C(C=CC(=C2)Cl)[O-].[Na+]}, highlighting the cyclohexyl substituent and chlorine atom on the aromatic ring.

Spectroscopic and Computational Data

  • InChIKey: LAKBDMSMNUVYJJ-UHFFFAOYSA-M

  • PubChem CID: 23662552

  • X-ray Crystallography: While structural data from diffraction studies is limited, computational models predict a planar phenolic ring with the cyclohexyl group adopting a chair conformation, minimizing steric hindrance.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic aromatic substitution (NAS), leveraging the phenolate’s strong nucleophilicity. A typical procedure involves:

  • Deprotonation: Treating 4-chloro-2-cyclohexylphenol with a sodium base (e.g., NaOH or NaH) in anhydrous ethanol to generate the phenolate ion.

  • Purification: Isolating the product via vacuum filtration and recrystallization from a polar aprotic solvent.

Reaction Conditions:

  • Temperature: 60–80°C

  • Solvent: Ethanol or tetrahydrofuran (THF)

  • Yield: 70–85% (optimized).

Industrial Manufacturing

Industrial production scales the NAS reaction using continuous-flow reactors to enhance efficiency. Key considerations include:

  • Cost Optimization: Recycling solvents and using cheaper bases like sodium carbonate.

  • Safety: Managing exothermic reactions and sodium waste.

Table 1: Comparison of Synthesis Methods

ParameterLaboratory MethodIndustrial Method
BaseNaOH/NaHNa2CO3
SolventEthanolWater/THF mixture
Reaction Time4–6 hours1–2 hours (continuous)
Purity≥98%≥95%

Physicochemical Properties

Thermal and Solubility Profiles

  • Melting Point: Decomposes above 250°C without a distinct melting point.

  • Solubility:

    • Water: 120 g/L (20°C) due to ionic character.

    • Organic Solvents: Soluble in ethanol (45 g/L) and THF (30 g/L).

Reactivity

The phenolate anion participates in:

  • Electrophilic Substitution: Reacts with alkyl halides to form ethers (analogous to the Williamson synthesis) .

  • Oxidation: Forms quinones under strong oxidizing conditions (e.g., KMnO4).

Equation 1: Ether Formation
ArONa++R-XAr-O-R+NaX\text{ArO}^- \text{Na}^+ + \text{R-X} \rightarrow \text{Ar-O-R} + \text{NaX}
where Ar=4-chloro-2-cyclohexylphenyl\text{Ar} = 4\text{-chloro-2-cyclohexylphenyl} and R=alkyl group\text{R} = \text{alkyl group} .

Biological Activity and Mechanisms

Antimicrobial Efficacy

Sodium 4-chloro-2-cyclohexylphenolate exhibits broad-spectrum activity:

Table 2: Minimum Inhibitory Concentrations (MICs)

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

Mechanisms include:

  • Membrane Disruption: The cyclohexyl group enhances lipid bilayer penetration, causing ion leakage.

  • Enzyme Inhibition: Binds to microbial enzymes (e.g., ATP synthase), disrupting energy production.

Structure-Activity Relationships

  • Chlorine Substituent: Increases electrophilicity, enhancing interactions with microbial proteins.

  • Cyclohexyl Group: Improves lipophilicity, facilitating membrane integration compared to linear alkyl chains.

Industrial and Research Applications

Pharmaceutical Intermediate

Used in synthesizing:

  • Antifungal Agents: Derivatives show improved pharmacokinetics in preclinical models.

  • Anti-inflammatory Drugs: Modulates COX-2 enzyme activity in vitro.

Material Science

  • Polymer Stabilizers: Incorporates into epoxy resins to enhance thermal stability.

  • Surfactants: Serves as an anionic head group in specialty detergents.

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